molecular formula C8H6BrF2NS B13208826 2-(3-Bromophenyl)-2,2-difluoroethanethioamide

2-(3-Bromophenyl)-2,2-difluoroethanethioamide

Katalognummer: B13208826
Molekulargewicht: 266.11 g/mol
InChI-Schlüssel: XAXJABNKNUBAGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromophenyl)-2,2-difluoroethanethioamide is an organic compound characterized by the presence of a bromine atom on the phenyl ring, two fluorine atoms on the ethanethioamide moiety, and a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2,2-difluoroethanethioamide typically involves the reaction of 3-bromobenzaldehyde with difluoroacetic acid and thioamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures consistent production of high-purity compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenyl)-2,2-difluoroethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum

Eigenschaften

Molekularformel

C8H6BrF2NS

Molekulargewicht

266.11 g/mol

IUPAC-Name

2-(3-bromophenyl)-2,2-difluoroethanethioamide

InChI

InChI=1S/C8H6BrF2NS/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI-Schlüssel

XAXJABNKNUBAGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C(C(=S)N)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.